Cas no 937-00-8 (3-(trifluoromethyl)thiophenol)

3-(trifluoromethyl)thiophenol structure
3-(trifluoromethyl)thiophenol structure
3-(trifluoromethyl)thiophenol
937-00-8
C7H5F3S
178.174811124802
MFCD00041142
40341
136751

3-(trifluoromethyl)thiophenol Properties

Names and Identifiers

    • 3-(trifluoromethyl)thiophenol
    • 3-(Trifluoromethyl)benzenethiol
    • 3-Hydroxy-alpha,alpha,alpha-trifluoro(thioanisole)
    • 3-Mercaptobenzotrifluoride
    • m-Toluenethiol,a,a,a-trifluoro- (6CI,7CI,8CI)
    • NSC 88281
    • m-(Trifluoromethyl)thiophenol
    • m-Trifluoromethylbenzenethiol
    • 3-(Trifluoromethyl)benzenethiol (ACI)
    • m-Toluenethiol, α,α,α-trifluoro- (6CI, 7CI, 8CI)
    • 3-trifloromethylthiophenol
    • J-511027
    • 3-Trifluoromethylbenzenethiol
    • Z104498808
    • DB-021784
    • Benzenethiol, 3-(trifluoromethyl)-
    • 3-Trifluoromethylthiophenol
    • 3-(trifluoromethyl)-benzenethiol
    • DTXSID40239539
    • 3-Trifluoromethyl thiophenol
    • 3-(trifluoromethyl)benzene thiol
    • NCIOpen2_001443
    • 3-trifluoromethyl benzene thiol
    • 3-(trifluoromethyl)benzene-1-thiol
    • m-Trifluoromethylthiophenol
    • KNUFKFWWEODZDY-UHFFFAOYSA-N
    • NYHAYFWCYAKMLC-UHFFFAOYSA-N
    • NSC-88281
    • PS-8557
    • SCHEMBL68703
    • T2780
    • STL505966
    • MFCD00041142
    • NSC88281
    • m-Trifluormethyl-thiophenol
    • EN300-07355
    • CS-0040481
    • 937-00-8
    • BBL100327
    • 3-(trifluoromethyl)benzenethiol
    • AKOS009031155
    • 3-trifluoromethyl benzenethiol
    • +Expand
    • MFCD00041142
    • SCURCOWZQJIUGR-UHFFFAOYSA-N
    • 1S/C7H5F3S/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H
    • FC(C1C=C(S)C=CC=1)(F)F
    • 1943114

Computed Properties

  • 178.00600
  • 0
  • 0
  • 1
  • 178.006405
  • 11
  • 132
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 3
  • 0
  • 1

Experimental Properties

  • 2.99410
  • 38.80000
  • 1.49
  • 163°C(lit.)
  • 71-72°C/20mm
  • Not determined
  • Not determined
  • Stench
  • 1.314

3-(trifluoromethyl)thiophenol Security Information

3-(trifluoromethyl)thiophenol Customs Data

  • 2930909090
  • China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-(trifluoromethyl)thiophenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033Y1-1g
3-(Trifluoromethyl)thiophenol
937-00-8 98%
1g
$14.00 2024-04-20
A2B Chem LLC
AB44281-1g
3-(Trifluoromethyl)thiophenol
937-00-8 98%
1g
$13.00 2024-07-18
Aaron
AR00346D-100mg
3-(Trifluoromethyl)thiophenol
937-00-8 98%
100mg
$5.00 2024-07-18
abcr
AB104358-1 g
3-(Trifluoromethyl)thiophenol, 95%; .
937-00-8 95%
1 g
€75.70 2023-07-20
Alichem
A169006278-25g
3-(Trifluoromethyl)thiophenol
937-00-8 97%
25g
$298.00 2023-08-31
Ambeed
A604793-1g
3-(Trifluoromethyl)benzenethiol
937-00-8 98%
1g
$17.0 2024-05-30
Apollo Scientific
PC7772-5g
3-(Trifluoromethyl)thiophenol
937-00-8 97%
5g
£50.00 2024-07-28
Chemenu
CM375983-5g
3-(trifluoromethyl)benzene-1-thiol
937-00-8 95%+
5g
$76 2023-02-01
Enamine
EN300-07355-0.05g
3-(trifluoromethyl)benzene-1-thiol
937-00-8 95%
0.05g
$19.0 2023-10-28
eNovation Chemicals LLC
D747712-10g
3-(Trifluoromethyl)thiophenol
937-00-8 98%
10g
$215 2022-10-13

3-(trifluoromethyl)thiophenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Tin ,  Hydrochloric acid
Reference
Tin
Steel, Peter J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-7

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid ;  8 h, rt → reflux
Reference
Preparation method of 3-trifluoromethylthiophenol and 3-methylthiotrifluorotoluene
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Dichlorodimethylsilane ,  Dimethylacetamide ,  Zinc Solvents: 1,2-Dichloroethane
1.2 Reagents: Methanol
Reference
Non-aqueous reduction of aromatic sulfonyl chlorides to thiols using a dichlorodimethylsilane-zinc-dimethylacetamide system
Uchiro, Hiromi; Kobayashi, Susumu, Tetrahedron Letters, 1999, 40(16), 3179-3182

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sulfur Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 90 °C
1.2 Reagents: Sodium borohydride ;  5 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  40 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
A general and efficient approach to aryl thiols: CuI-catalyzed coupling of aryl iodides with sulfur and subsequent reduction
Jiang, Yongwen; Qin, Yuxia; Xie, Siwei; Zhang, Xiaojing; Dong, Jinhua; et al, Organic Letters, 2009, 11(22), 5250-5253

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Water
Reference
An efficient synthetic route to aryl thiocyanates from arenesulfinates
Still, Ian W. J.; Watson, Iain D. G., Synthetic Communications, 2001, 31(9), 1355-1359

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Triphenylphosphine ,  Palladium ,  Iodine ;  5 h, rt → reflux
Reference
preparation of arylthiols via reduction of arylsulfonic acid
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Triphenylphosphine ,  Palladium ,  Iodine ;  10 h, reflux
Reference
Catalytic transfer hydrogenation of aryl sulfo compounds
Chen, Xinzhi; Zhou, Shaodong; Qian, Chao, Journal of Sulfur Chemistry, 2012, 33(2), 179-185

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfur Solvents: Diethyl ether
Reference
Biosynthesis of penicillins. VII. Oxy- and mercaptoacetic acids
Soper, Quentin F.; Whitehead, Calvert W.; Behrens, Otto K.; Corse, Joseph J.; Jones, Reuben G., Journal of the American Chemical Society, 1948, 70, 2849-55

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Ammonium formate Solvents: Water ;  heated; 1 h, reflux; reflux → 200 °C; 5 h, 200 °C; 200 °C → 120 °C
1.2 Reagents: Formic acid ;  acidified
Reference
Solvent-free synthesis of thiophenol using uncatalyzed transfer hydrogenation
Zhou, Shaodong; Qian, Chao; Chen, Xinzhi, Synthetic Communications, 2012, 42(16), 2432-2439

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium formate ;  5 h, rt → 200 °C; 200 °C → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Process for preparation of thiophenol derivatives
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium ethylxanthate ,  Sodium nitrite Solvents: Water
Reference
Nonbasic character of some aminotrifluoromethyldiphenyl sulfones. Synthesis of 3-amino-5-trifluoromethyldiphenyl sulfone
Stacy, Gardner W.; Bresson, C. Richard, Journal of Organic Chemistry, 1959, 24, 1892-6

Synthetic Circuit 12

Reaction Conditions
Reference
Vinyl selenides and selenoxides: preparation, conversion to lithium reagents, Diels-Alder reactivity, and some comparisons with sulfur analogs
Reich, Hans J.; Willis, Willam W. Jr.; Clark, Peter D., Journal of Organic Chemistry, 1981, 46(13), 2775-84

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Ethanol ,  Dichloromethane ;  30 min, rt
1.2 Reagents: Triphenylphosphine ;  30 min, rt
1.3 Reagents: Sodium borohydride Solvents: Water ;  12 h, rt
Reference
Large-Scale Synthesis, Crystal Structure, and Optical Properties of the Ag146Br2(SR)80 Nanocluster
Song, Yongbo; Lambright, Kelly; Zhou, Meng ; Kirschbaum, Kristin; Xiang, Ji; et al, ACS Nano, 2018, 12(9), 9318-9325

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Triphenylphosphine ,  Palladium ,  Iodine ;  5 h, 60 °C
Reference
Preparation of thiophenols from substituted benzenesulfonyl chlorides
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Tin ,  Hydrochloric acid
Reference
Tin
Steel, Peter J.; Poisson, Jean-Francois, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 16

Reaction Conditions
Reference
Product class 13: arenethiols and arenethiolates
Rakitin, O. A., Science of Synthesis, 2007, 31, 949-974

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Bromocyclohexane
Reference
Donor-atom effects on relative E2 rate constants for reactions of anions with cyclohexyl bromide
Bordwell, Frederick G.; Mrozack, Susan Romberg, Journal of Organic Chemistry, 1982, 47(24), 4813-15

Synthetic Circuit 18

Reaction Conditions
Reference
Modified amino acids containing arylthiophenols or arylselenophenols, recombinant proteins, and biosynthesis methods and applications
, China, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Preparation of 3-(pyrazinylthio)carbapenems as antibacterials
, Federal Republic of Germany, , ,

Synthetic Circuit 20

Reaction Conditions
Reference
Hydrolysis kinetics and mechanism of diarylthiocarbamates in 20% aqueous dioxane medium
Mindl, J.; Balcarek, L.; Silar, L.; Vecera, M., Collection of Czechoslovak Chemical Communications, 1980, 45(11), 3130-9

3-(trifluoromethyl)thiophenol Raw materials

3-(trifluoromethyl)thiophenol Preparation Products

3-(trifluoromethyl)thiophenol Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:937-00-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:937-00-8)
TANG SI LEI
15026964105
2881489226@qq.com

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